molecular formula C24H24N4O3S B11247848 1-{3-[(4-Methoxyphenyl)methyl]-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one

1-{3-[(4-Methoxyphenyl)methyl]-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one

Cat. No.: B11247848
M. Wt: 448.5 g/mol
InChI Key: IVQSRCDFQWLKND-UHFFFAOYSA-N
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Description

1-{3-[(4-Methoxyphenyl)methyl]-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}propan-1-one (let’s call it MTPTD 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These molecules combine two pharmaceutically active moieties: the triazole ring and the thiadiazine ring. Their unique structure allows for diverse applications in drug design and development .

Preparation Methods

Synthetic Routes::

    Acid-Catalyzed Cyclization (Route A):

    Proposed Novel Synthesis Route (Route B):

Industrial Production:: While industrial-scale production methods may vary, these synthetic routes provide a foundation for large-scale synthesis.

Chemical Reactions Analysis

MTPTD undergoes various chemical reactions:

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions.

    Substitution Reactions: MTPTD can participate in nucleophilic substitution reactions.

    Common Reagents: Reagents like acids, bases, and metal catalysts play a crucial role.

    Major Products: The specific products depend on reaction conditions and substituents.

Scientific Research Applications

MTPTD’s versatility extends across scientific domains:

    Medicine: It exhibits anticancer, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.

    Enzyme Inhibition: MTPTD acts as a carbonic anhydrase inhibitor, cholinesterase inhibitor, and anti-lipase agent.

    Antiviral Activity: It shows promise against viral infections.

    Drug Design: Researchers explore MTPTD derivatives for multifunctional disease treatment.

Mechanism of Action

  • MTPTD interacts with specific molecular targets, modulating pathways relevant to its pharmacological effects.
  • Detailed studies are ongoing to unravel its precise mechanism.

Comparison with Similar Compounds

  • MTPTD’s unique fusion of triazole and thiadiazine motifs sets it apart.
  • Similar compounds include other triazolothiadiazines and related heterocycles.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

1-[3-[(4-methoxyphenyl)methyl]-6-phenyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C24H24N4O3S/c1-4-19(29)23-22(17-9-7-6-8-10-17)28(21(30)5-2)27-20(25-26-24(27)32-23)15-16-11-13-18(31-3)14-12-16/h6-14H,4-5,15H2,1-3H3

InChI Key

IVQSRCDFQWLKND-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(N2C(=NN=C2S1)CC3=CC=C(C=C3)OC)C(=O)CC)C4=CC=CC=C4

Origin of Product

United States

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